An In-depth Technical Guide to the Synthesis and Purification of Diethylenetriamine (DETA)
An In-depth Technical Guide to the Synthesis and Purification of Diethylenetriamine (DETA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary industrial methods for the synthesis of diethylenetriamine (DETA), a crucial building block in pharmaceuticals and various chemical industries. The document details the two main synthetic routes: the reaction of 1,2-dichloroethane (EDC) with ammonia and the reductive amination of monoethanolamine (MEA). Furthermore, it elaborates on the purification techniques essential for obtaining high-purity DETA, with a focus on fractional and azeotropic distillation. Detailed experimental protocols, comparative data tables, and process visualizations are included to offer a thorough understanding for researchers and professionals in drug development and chemical synthesis.
Introduction
Diethylenetriamine (DETA), with the chemical formula HN(CH₂CH₂NH₂)₂, is a colorless, viscous liquid with a distinct ammonia-like odor.[1][2] It is a versatile chemical intermediate widely used as a hardener for epoxy resins, a chelating agent, and in the synthesis of various organic compounds.[3] In the pharmaceutical industry, DETA serves as a key precursor in the development of active pharmaceutical ingredients. This guide focuses on the core aspects of its synthesis and purification, providing detailed methodologies and quantitative data to support laboratory and industrial applications.
Synthesis of Diethylenetriamine
The industrial production of DETA is dominated by two primary methods. The selection of a particular method often depends on the desired product distribution, as these processes typically yield a mixture of ethyleneamines.[4]
Ethylene Dichloride (EDC) Process
The reaction of 1,2-dichloroethane (ethylene dichloride) with an excess of ammonia is a well-established method for producing a range of ethyleneamines, including DETA.[4][5] The reaction proceeds through a series of nucleophilic substitution reactions, where the ammonia displaces the chloride ions from the EDC backbone.
The overall reaction can be summarized as follows:
2 C₂H₄Cl₂ + 3 NH₃ → H₂N(CH₂CH₂)₂NH · 2HCl + NH₄Cl
The resulting amine hydrochlorides are then neutralized with a strong base, typically sodium hydroxide, to liberate the free amines.[6]
H₂N(CH₂CH₂)₂NH · 2HCl + 2 NaOH → H₂N(CH₂CH₂)₂NH + 2 NaCl + 2 H₂O
A significant drawback of this method is the production of a substantial amount of sodium chloride as a byproduct, which requires disposal and can lead to equipment corrosion.[5]
Objective: To synthesize a mixture of ethyleneamines, including DETA, from 1,2-dichloroethane and ammonia.
Materials:
-
1,2-dichloroethane (EDC)
-
Aqueous ammonia (25-30% solution)
-
Sodium hydroxide (NaOH) solution (40-50%)
-
High-pressure autoclave reactor
-
Distillation apparatus
Procedure:
-
Charge a high-pressure autoclave reactor with aqueous ammonia.
-
Introduce 1,2-dichloroethane into the reactor. The molar ratio of ammonia to EDC is a critical parameter and is typically kept high to favor the formation of lower-order amines.[7]
-
Seal the reactor and heat the mixture to a temperature range of 150-160°C.[7] The pressure will rise to approximately 0.5-1.0 MPa.[7]
-
Maintain the reaction conditions for a specified period, typically several hours, to ensure complete conversion of the EDC.
-
After cooling the reactor, transfer the reaction mixture containing amine hydrochlorides to a separate vessel.
-
Neutralize the mixture by adding a concentrated sodium hydroxide solution. This exothermic reaction should be controlled to manage the temperature.
-
The resulting mixture will separate into an organic layer containing the free amines and an aqueous layer containing sodium chloride and excess sodium hydroxide.
-
Separate the organic layer, which is a mixture of various ethyleneamines.
-
The crude amine mixture is then subjected to purification.
Reductive Amination of Monoethanolamine (MEA)
The reductive amination of monoethanolamine (MEA) with ammonia over a heterogeneous catalyst is a more modern and selective route to producing ethyleneamines.[8] This process avoids the formation of corrosive byproducts like sodium chloride. The reaction typically involves the use of a hydrogenation catalyst, such as Raney Nickel or catalysts containing nickel, cobalt, and copper on a support like alumina.[8][9]
The reaction proceeds in a continuous process where MEA, ammonia, and hydrogen are passed over the catalyst bed at elevated temperature and pressure.[8]
Objective: To synthesize DETA through the catalytic reductive amination of MEA.
Materials:
-
Monoethanolamine (MEA)
-
Anhydrous ammonia
-
Hydrogen gas
-
Reductive amination catalyst (e.g., Ni-Co-Cu on Al₂O₃)
-
Continuous flow fixed-bed catalytic reactor
-
Gas-liquid separator
-
Distillation apparatus
Procedure:
-
Pack a fixed-bed reactor with the reductive amination catalyst.
-
Establish a continuous flow of a feed stream containing MEA, a molar excess of ammonia, and hydrogen gas through the reactor.
-
Maintain the reactor at a temperature between 170-225°C and a pressure of 40-200 atmospheres.[8]
-
The reaction is highly exothermic, and temperature control is crucial for selectivity.
-
The effluent from the reactor, a mixture of unreacted starting materials and various ethyleneamines, is passed through a gas-liquid separator to remove excess ammonia and hydrogen for recycling.
-
The liquid product stream, containing DETA, other ethyleneamines, and unreacted MEA, is then directed to the purification section.
Data Presentation: Comparison of Synthesis Methods
| Parameter | Ethylene Dichloride (EDC) Process | Reductive Amination of MEA |
| Primary Reactants | 1,2-dichloroethane, Ammonia | Monoethanolamine, Ammonia, Hydrogen |
| Catalyst | None (autocatalytic)[4] | Heterogeneous (e.g., Ni, Co, Cu)[8] |
| Typical Temperature | 150-250°C[10] | 170-225°C[8] |
| Typical Pressure | ~3.9 atm (392.3 kPa)[10] | 40-200 atm[8] |
| Key Byproducts | Sodium Chloride, Higher Ethyleneamines | Higher Ethyleneamines, Piperazine |
| Selectivity to DETA | Lower, dependent on reactant ratios[4] | Higher, controllable by process conditions[11] |
| Yield of DETA | ~26% (with 1:6 EDC to ammonia ratio)[10] | Up to 70% selectivity reported[5] |
Purification of Diethylenetriamine
The crude product from either synthesis method is a mixture of various ethyleneamines and other impurities. High-purity DETA is typically obtained through fractional distillation under reduced pressure.[10]
Fractional Distillation
Fractional distillation is employed to separate components of a liquid mixture based on their different boiling points.[12] For ethyleneamines, which have relatively high boiling points, vacuum distillation is necessary to prevent thermal degradation.[13]
Objective: To purify crude DETA from a mixture of ethyleneamines.
Materials:
-
Crude DETA mixture
-
Vacuum distillation apparatus with a fractionating column
-
Heating mantle
-
Vacuum pump
-
Cold trap
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed to maintain a vacuum.
-
Charge the distillation flask with the crude DETA mixture.
-
Begin to evacuate the system slowly to the desired pressure. A pressure below 100 mmHg is preferable.[14]
-
Apply heat to the distillation flask using a heating mantle.
-
Collect the different fractions based on their boiling points at the reduced pressure. Lower boiling amines like ethylenediamine will distill first.
-
The fraction corresponding to the boiling point of DETA at the operating pressure is collected. For instance, a fraction boiling between 90-140°C at a vacuum of 98.64 kPa can be collected as DETA.[10]
-
Higher boiling ethyleneamines like triethylenetetramine (TETA) will remain in the distillation flask or distill at higher temperatures.
Azeotropic Distillation
In some cases, azeotropic distillation may be necessary to separate DETA from impurities with very close boiling points, such as aminoethylpiperazine (AEP).[14] This technique involves adding an entrainer, a substance that forms a new, lower-boiling azeotrope with one of the components, facilitating its removal.
Objective: To separate DETA from AEP using azeotropic distillation.
Materials:
-
Mixture of DETA and AEP
-
Hydrocarbon entrainer (e.g., tetrapropylene, n-dodecane)[14]
-
Azeotropic distillation apparatus with a Dean-Stark trap or similar separator
-
Heating mantle
Procedure:
-
Charge the distillation flask with the DETA/AEP mixture and the chosen entrainer.
-
Heat the mixture to its boiling point. The entrainer will form an azeotrope with one of the components, which will distill over.
-
The condensed azeotrope is collected in a separator. If the entrainer and the amine are immiscible, they will form separate layers, allowing for the removal of the amine and recycling of the entrainer.
-
Continue the distillation until the separation is complete, as indicated by a change in the head temperature.
-
The purified DETA is then recovered from the distillation flask.
Data Presentation: Physical Properties for Purification
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Density (g/mL) at 20°C |
| Diethylenetriamine (DETA) | 111-40-0 | 103.17[3] | 207[15] | 0.950[15] |
| Ethylenediamine (EDA) | 107-15-3 | 60.10 | 116-117 | 0.899 |
| Piperazine (PIP) | 110-85-0 | 86.14 | 146 | 1.1 (solid) |
| Aminoethylpiperazine (AEP) | 140-31-8 | 129.20 | 222 | 0.984 |
| Triethylenetetramine (TETA) | 112-24-3 | 146.23 | 277 | 0.982 |
Mandatory Visualizations
Synthesis Pathway: Reductive Amination of MEA
Caption: Reductive amination synthesis of DETA.
Purification Workflow: Fractional Vacuum Distillation
Caption: Purification of DETA by fractional vacuum distillation.
Conclusion
The synthesis and purification of diethylenetriamine are well-established industrial processes critical for the production of numerous chemical and pharmaceutical products. The choice between the ethylene dichloride and monoethanolamine routes depends on factors such as desired product selectivity, capital investment, and environmental considerations. The reductive amination of MEA is generally favored for its higher selectivity and avoidance of corrosive byproducts. Purification through fractional vacuum distillation is a standard and effective method for obtaining high-purity DETA. This guide provides the foundational knowledge and detailed protocols to aid researchers and professionals in the synthesis and handling of this important chemical intermediate.
References
- 1. Diethylenetriamine - Wikipedia [en.wikipedia.org]
- 2. DIETHYLENETRIAMINE | Occupational Safety and Health Administration [osha.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. US4387249A - Process for the manufacture of diethylenetriamine - Google Patents [patents.google.com]
- 5. NL8403008A - PROCESS FOR PREPARING DIETHYLENE TRIAMINE. - Google Patents [patents.google.com]
- 6. Production process - Delamine [delamine.com]
- 7. RU2186761C1 - Method of synthesis of diethylenetriamine - Google Patents [patents.google.com]
- 8. US4647701A - Processes for producing diethylenetriamine from monoethanolamine - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Solvent And Organic Synthesis Intermediate-Diethylenetriamine DETA - Sinobio Chemistry [sinobiochemistry.com]
- 11. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 12. byjus.com [byjus.com]
- 13. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 14. US3331756A - Azeotropic distillation of diethylene-triamine and aminoethylethanolamine from piperazine residue - Google Patents [patents.google.com]
- 15. betakim.com.tr [betakim.com.tr]
